4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl-
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Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones These compounds are characterized by their imidazole ring structure, which is fused with other aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the introduction of the phenyl groups and the methylene bridge. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and have similar chemical properties and reactivity.
Imidazole derivatives: Compounds with an imidazole ring exhibit similar reactivity and can undergo similar types of chemical reactions.
Phenyl-substituted imidazolones: These compounds have phenyl groups attached to the imidazolone ring, similar to the compound .
Uniqueness
What sets 4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-phenyl- apart is its unique combination of functional groups and aromatic systems. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and development.
Properties
CAS No. |
90660-87-0 |
---|---|
Molecular Formula |
C31H24N4O3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C31H24N4O3/c1-37-27-17-16-20(19-28(27)38-2)18-25-31(36)35(30(34-25)21-10-4-3-5-11-21)26-15-9-6-12-22(26)29-32-23-13-7-8-14-24(23)33-29/h3-19H,1-2H3,(H,32,33)/b25-18- |
InChI Key |
GUPSYMUMDBZCCE-BWAHOGKJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC6=CC=CC=C6N5)OC |
Origin of Product |
United States |
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